molecular formula C8H10O2 B153549 cis-Bicyclo[3.3.0]octane-3,7-dione CAS No. 74513-16-9

cis-Bicyclo[3.3.0]octane-3,7-dione

Cat. No.: B153549
CAS No.: 74513-16-9
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
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Description

cis-Bicyclo[3.3.0]octane-3,7-dione: is an organic compound characterized by a bicyclic structure with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

cis-Bicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces diols.

Scientific Research Applications

cis-Bicyclo[3.3.0]octane-3,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cis-Bicyclo[3.3.0]octane-3,7-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropentalene-2,5(1H,3H)-dione: The non-cis isomer with different stereochemistry.

    Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

cis-Bicyclo[3.3.0]octane-3,7-dione is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199666
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51716-63-3, 74513-16-9
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 74513-16-9
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Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name cis-tetrahydropentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided abstracts don't contain specific spectroscopic details, researchers commonly employ techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to characterize this compound. [, , , , , , , , , ]

Q3: What are the common synthetic routes to access this compound?

A: A prominent method involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. [] This reaction proceeds through a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate, followed by hydrolysis and decarboxylation to yield the final product. [] Alternative approaches utilizing readily available starting materials and involving iodine oxidation have also been explored. []

Q4: Can you provide an example of a reaction where this compound acts as a key starting material?

A: this compound serves as a crucial starting point in the total synthesis of carboprostacyclin, a stable analog of prostacyclin (PGI2). [] This synthesis highlights the compound's utility in constructing complex molecules with potential biological relevance.

Q5: How does this compound react with carbon disulfide and alkylating agents?

A: In the presence of carbon disulfide, a strong base, and an alkylating agent, this compound undergoes dithiocarboxylation. [] The reaction can lead to either 2-dialkylthio-methylene derivatives or cis-2,6-bis(dimethylthio-methylene) derivatives, depending on the stoichiometry of the reagents. []

Q6: What are the potential applications of this compound and its derivatives?

A: This compound and its derivatives have shown promise as precursors for synthesizing various polyquinanes. [, ] Additionally, they have been explored for developing rigid biobased polycarbonates, potentially contributing to sustainable materials. [] The synthesis of annulated azuleno[2,1,8-ija]azulenes, a class of non-benzenoid hydrocarbons with intriguing optical and electronic properties, also utilizes this compound as a starting material. []

Q7: How does the structure of this compound influence its reactivity?

A: The rigid bicyclic structure of this compound significantly influences its reactivity. For instance, during the twofold Fischer indole cyclization, the steric constraints imposed by the bicyclic system lead to the formation of both expected and unusual products. []

Q8: What are some areas for future research on this compound?

A8: Further investigations could focus on:

  • Developing asymmetric synthetic methodologies: Designing enantioselective reactions using chiral auxiliaries or catalysts to access enantioenriched derivatives. []

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